1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone

Vue d'ensemble

Description

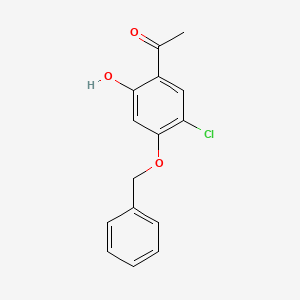

1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone is an organic compound that features a benzyl ether, a chloro substituent, and a hydroxy group on a phenyl ring, along with an ethanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde and benzyl bromide.

Ether Formation: The benzylation of 4-chloro-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in acetone yields 4-(benzyloxy)-5-chloro-2-hydroxybenzaldehyde.

Ketone Formation: The aldehyde group is then converted to a ketone via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(4-(Benzyloxy)-5-chloro-2-oxophenyl)ethanone.

Reduction: 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanol.

Substitution: 1-(4-(Benzyloxy)-5-methoxy-2-hydroxyphenyl)ethanone.

Applications De Recherche Scientifique

1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Comparaison Avec Des Composés Similaires

1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the chloro substituent, which may affect its reactivity and biological activity.

1-(4-(Benzyloxy)-5-chloro-2-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

Activité Biologique

1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone, a compound with significant structural features, is part of the chalcone family known for its diverse biological activities. This article delves into its synthesis, characterization, and biological activities, particularly focusing on antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of p-chloroacetophenone with various aromatic aldehydes. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Various studies have reported the antimicrobial efficacy of chalcone derivatives, including this compound. In vitro evaluations demonstrate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Cup Plate method has been widely used to assess this activity, comparing it with standard antibiotics such as amoxicillin.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 | |

| Pseudomonas aeruginosa | 10 | 128 | |

| Bacillus subtilis | 18 | 16 |

The above table summarizes findings from multiple studies indicating that this compound possesses moderate to strong antibacterial properties .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Results indicate that it exhibits significant free radical scavenging activity, comparable to ascorbic acid, a well-known antioxidant.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| This compound | 78 |

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies

Several case studies have explored the pharmacological potential of chalcones. For instance, a study highlighted the synthesis of a series of chalcone derivatives, including those related to this compound, which were tested for their ability to inhibit bacterial growth. The findings indicated a correlation between structural modifications and enhanced biological activity .

Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQDOGWKVWZEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.